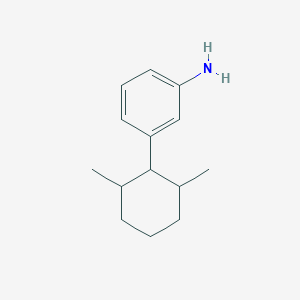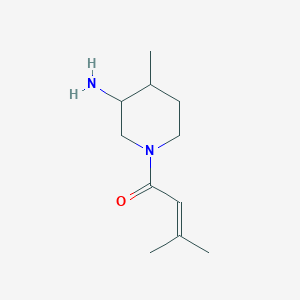![molecular formula C16H25N3O2 B13224535 tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group and a pyridine ring, which is further functionalized with an aminomethyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an aminomethyl group through a nucleophilic substitution reaction, typically using formaldehyde and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学研究应用
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the context.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is unique due to the presence of both a piperidine ring and a pyridine ring, which confer distinct chemical and biological properties. The aminomethyl group further enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research applications.
属性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC 名称 |
tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-13(7-9-19)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-10,17H2,1-3H3 |
InChI 键 |
QASNNOGMJIDNAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


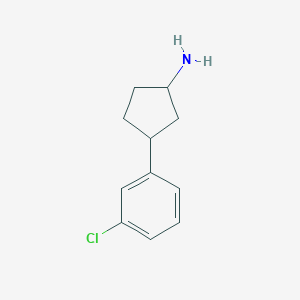
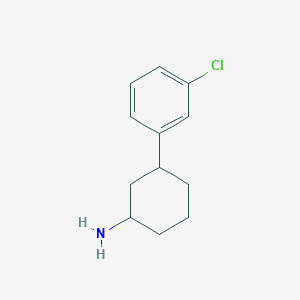
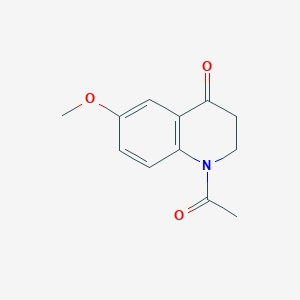
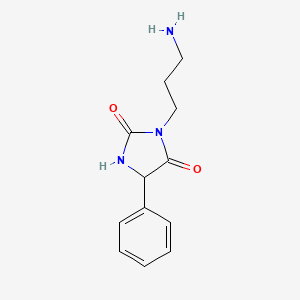
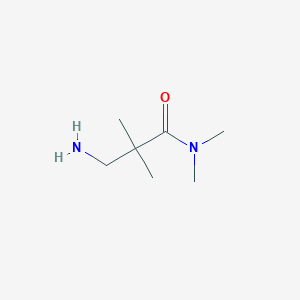
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
amine](/img/structure/B13224495.png)
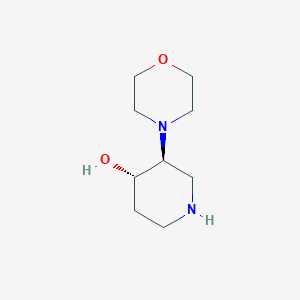
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

